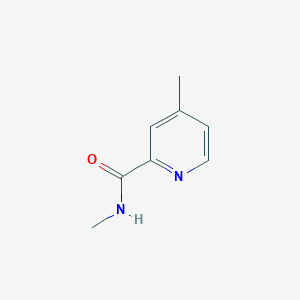

N,4-dimethylpicolinamide

説明

特性

IUPAC Name |

N,4-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-4-10-7(5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAOJSQCXWZLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295552 | |

| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107427-71-4 | |

| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107427-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,4-Dimethylpicolinamide: Scaffold Mechanics & Kinase Inhibition

This guide provides an in-depth technical analysis of N,4-dimethylpicolinamide , a critical heterocyclic scaffold in medicinal chemistry. While often encountered as a precursor or intermediate, its structural motif—the

A Technical Guide for Drug Development Professionals

Part 1: The Molecule & Core Identity

This compound (Systematic Name: N-methyl-4-methylpyridine-2-carboxamide) is a functionalized pyridine derivative. In drug discovery, it is rarely the final therapeutic agent; rather, it acts as a privileged scaffold and warhead anchor . Its electronic and steric properties make it an ideal "hinge-binder" or "selectivity filter" in the design of small-molecule kinase inhibitors.

Physicochemical Profile

| Property | Value | Relevance in Drug Design |

| Molecular Formula | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). | |

| H-Bond Donors | 1 (Amide NH) | Critical for interaction with the kinase hinge region (e.g., Cys/Glu backbone). |

| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Facilitates "bidentate" binding modes. |

| Lipophilicity (cLogP) | ~0.8 - 1.2 | High water solubility compared to the final hydrophobic drug; aids in oral bioavailability optimization. |

| Role | Pharmacophore / Intermediate | Precursor to the "Head Group" of Sorafenib and VEGFR-2 inhibitors. |

Part 2: Mechanism of Action (Biological)

The "Mechanism of Action" of this compound must be understood through the lens of the bioactive molecules it enables. It functions as an Adenine Mimic and a Conformational Lock .

The Adenine Mimicry (Hinge Binding)

In the context of VEGFR-2, B-RAF, and c-Met inhibition, the picolinamide moiety occupies the ATP-binding pocket (specifically the adenine region).

-

The Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor. It typically interacts with the backbone amide nitrogen of a conserved residue in the kinase hinge region (e.g., Cys919 in VEGFR-2).

-

The Amide Nitrogen (NH): Acts as a Hydrogen Bond Donor.[1] It forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu917 ).

The "Head Group" Orientation

In Type II kinase inhibitors (which bind to the inactive DFG-out conformation), the molecule spans from the ATP pocket to the allosteric hydrophobic pocket.

-

This compound Role: It serves as the "Head" that anchors the molecule in the ATP site.

-

The 4-Methyl Group: In the synthesis of drugs like Sorafenib, the 4-methyl group is functionalized (often via chlorination and subsequent etherification) to create a linker (ether bridge) that connects to the central aryl spacer. This extension allows the inhibitor to reach the "Gatekeeper" residue and the DFG motif.

Selectivity Filter

The

Visualization: The Pharmacophore Interaction

The following diagram illustrates the binding mode of the picolinamide scaffold within the kinase active site.

Caption: The N-methylpicolinamide core anchors the inhibitor via bidentate H-bonds to the kinase hinge, while the C4-position allows extension into the DFG pocket.

Part 3: Synthetic Protocols & Experimental Workflow

To utilize this compound in drug development, one must first synthesize the scaffold and then functionalize the C4 position.

Protocol A: Synthesis of this compound

Objective: High-yield synthesis of the core scaffold from 4-methylpicolinic acid.

Reagents:

-

4-Methylpicolinic acid (1.0 eq)

-

Methylamine (2.0 M in THF, 1.5 eq)

-

HATU or EDCI (Coupling Agent, 1.2 eq)

-

DIPEA (Base, 2.0 eq)

-

DMF (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve 4-methylpicolinic acid in anhydrous DMF under

atmosphere. Add DIPEA and stir at 0°C for 10 minutes. -

Coupling: Add HATU (or EDCI/HOBt) to the mixture. Stir for 30 minutes at 0°C to form the active ester.

-

Amidation: Dropwise add the Methylamine solution. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:10).

-

Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with saturated

and brine. -

Purification: Dry over

, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). -

Validation: Confirm structure via

-NMR (Look for singlet ~2.4 ppm for Ar-Me and doublet ~2.8 ppm for N-Me).

Protocol B: Functionalization for Kinase Inhibitors (The Sorafenib Route)

Objective: Converting this compound into the "Sorafenib Head" (4-chloro-N-methylpicolinamide).

Mechanism: The 4-methyl group is not reactive enough for direct coupling. It is typically oxidized or the starting material is swapped for a 4-chloro/nitro derivative. However, if starting from the dimethyl scaffold, radical chlorination is required.

Standard Industry Route (Substitution Strategy): Instead of functionalizing the methyl, the industry standard uses 4-chloro-N-methylpicolinamide directly.

-

Nucleophilic Aromatic Substitution (

):-

Substrate: 4-Chloro-N-methylpicolinamide.[2]

-

Nucleophile: 4-Aminophenol (or protected variant).

-

Conditions: Potassium tert-butoxide (

-BuOK), DMF, 80°C. -

Outcome: Formation of the Ether Bridge (4-(4-aminophenoxy)-N-methylpicolinamide).

-

-

Urea Formation:

-

React the resulting aniline with an aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to generate the final Sorafenib molecule.

-

Part 4: Emerging Applications & Case Studies

Case Study: Sorafenib (Nexavar)

Sorafenib is the quintessential example of the N-methylpicolinamide scaffold in action.

-

Target: RAF, VEGFR, PDGFR (Multi-kinase).

-

Binding Mode: The picolinamide ring sits in the adenine pocket. The ether linkage allows the phenyl-urea tail to penetrate deep into the hydrophobic pocket, stabilizing the "DFG-out" (inactive) conformation.

-

Significance: Without the N-methylpicolinamide head, the molecule loses its hinge-binding affinity and water solubility.

Emerging Derivatives (Beyond Sorafenib)

Recent research utilizes this scaffold for:

-

Aurora-B Inhibitors: N-methylpicolinamide-4-thiol derivatives show potent antiproliferative activity against HepG2 and HCT116 cell lines.

-

c-Met Inhibitors: Modifications at the 4-position (replacing the ether with a sulfide or amine) have yielded selective c-Met inhibitors, crucial for treating resistant non-small cell lung cancer (NSCLC).

-

Nav1.7 Blockers: Patent literature (WO2013161312) identifies this compound derivatives as intermediates for pyrrolopyridinone-based sodium channel blockers for pain management.

Synthesis Workflow Diagram

Caption: Synthetic pathway transforming the acid precursor into the bioactive kinase inhibitor scaffold.

References

-

BenchChem. N-Methyl-4-(methylamino)picolinamide: Mechanism of Action and Properties. BenchChem Database. Link

-

National Institutes of Health (NIH) - PubChem. Sorafenib: Compound Summary and Biological Activities. PubChem CID 216239. Link

-

Gong, Y., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Bioorganic & Medicinal Chemistry Letters.[3] Link

-

Zhang, S., et al. (2012). Synthesis and biological evaluation of novel N-methylpicolinamide-4-thiol derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Link

-

Google Patents. Pyrrolopyridinone derivatives as ttx-s blockers (WO2013161312A1).Link

-

Sutherland, H.S., et al. (2018). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry.[1][3][4][5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]

- 4. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

N,4-dimethylpicolinamide molecular docking studies

Targeting the LpxC Zinc-Metalloenzyme with N,4-dimethylpicolinamide

Executive Summary

This technical guide details the computational workflow for docking This compound , a representative Zinc-Binding Group (ZBG), into the active site of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) .[1]

LpxC is a critical metalloenzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[2][3] Picolinamide derivatives are "privileged scaffolds" in this domain because they act as bidentate ligands, chelating the catalytic Zinc ion (

The Challenge: Standard molecular docking protocols frequently fail with metalloenzymes because classical force fields (e.g., AMBER, CHARMM) often lack explicit terms for the directionality and charge transfer effects of metal coordination.[1] This guide presents a hybrid QM/MM-driven docking protocol designed to accurately predict the binding mode of small, rigid chelators.

Phase 1: Ligand Chemistry & Quantum Mechanical Preparation[1]

Before docking, the electronic state of this compound must be rigorously defined.[1] As a fragment, its binding affinity is driven by enthalpy (metal coordination); therefore, incorrect geometry or protonation states will yield false negatives.[1]

1.1 Tautomer & Conformer Analysis

The amide bond connecting the pyridine ring and the N-methyl group exhibits restricted rotation.[1]

-

Critical Step: You must determine the energy barrier between the cis and trans conformers.[1] The cis conformation (carbonyl oxygen pointing toward the pyridine nitrogen) is required for bidentate chelation, but it is often less stable in vacuum due to dipole repulsion.[1]

Protocol:

-

Structure Generation: Generate 3D coordinates for this compound.

-

QM Optimization: Perform Density Functional Theory (DFT) geometry optimization.[1]

-

Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. Standard Gasteiger charges are insufficient for the polarizing environment of a

pocket.[1]

1.2 Data Output: Ligand Parameters

| Parameter | Value / Setting | Rationale |

| Net Charge | 0.0 | Neutral species dominates at physiological pH (7.4).[1] |

| Protonation | Pyridine N: Unprotonated | Required for metal coordination (Lone pair donor).[1] |

| Conformation | Cis-planar constrained | Pre-organize ligand to reduce entropic penalty during docking.[1] |

| Atom Types | AutoDock4 (NA, OA) | Specific types for H-bond acceptors/donors.[1] |

Phase 2: Receptor Preparation (The "Pseudo-Atom" Strategy)[1]

The target is LpxC (Recommended PDB: 4MDT or 3P3G from P. aeruginosa).[1] The catalytic site contains a

The Problem: Standard docking engines treat the metal as a simple positively charged sphere (

The Solution: Use the AutoDock4Zn force field method or the "Dummy Atom" approach.[1] We will define specific coordination points around the Zinc.

2.1 Protocol: Zinc Pseudo-Atom Generation[1]

-

Clean PDB: Remove water molecules (except structural waters bridging the active site).[1]

-

Add Hydrogens: Protonate Histidines (His) based on local H-bonding networks.[1] Crucial: Ensure His residues coordinating the Zn are neutral (

or -

Generate Pseudo-Atoms (TZ):

Caption: Workflow for parameterizing the metalloenzyme receptor using pseudo-atoms to guide ligand chelation.

Phase 3: Grid Generation & Docking Execution[1]

We will use a focused grid approach. Since this compound is a small fragment, the search space must be highly restricted to the metal center to prevent non-specific surface binding.[1]

3.1 Grid Parameters[1]

-

Center: Coordinates of the

ion. -

Dimensions:

Å.[1] (Small box ensures sampling of the deep pocket). -

Spacing: 0.375 Å (Standard) or 0.25 Å (High precision for fragments).

-

Smoothing: 0.5 Å (Softens the potential to simulate induced fit).[1]

3.2 Docking Configuration (AutoDock Vina / Glide)

If using AutoDock Vina , use the specialized vina_split or ad4 scoring function if available, but standard Vina often works if the receptor contains the pseudo-atoms.[1]

If using Schrödinger Glide :

-

Mode: SP (Standard Precision) is sufficient for fragments.[1]

-

Constraints (Critical): Define a Metal Coordination Constraint .

Phase 4: Post-Docking Analysis & Validation[1]

Automated scoring functions (kcal/mol) are often inaccurate for metals.[1] You must manually inspect or script the validation of the top 10 poses.[1]

4.1 The "Valid Pose" Checklist

A docking pose for this compound is considered valid only if it meets these geometric criteria:

-

Chelation Distance: The Pyridine N and Amide O must be

Å from the Zinc ion.[1] -

Chelation Angle: The

bite angle should be approximately -

Planarity: The pyridine ring and the amide group should be roughly coplanar (dihedral

) to maximize resonance and fit the narrow hydrophobic slot (often defined by Val/Ile residues in LpxC).[1] -

Hydrophobic Fill: The 4-methyl group should point into the hydrophobic "tube" or pocket, away from the solvent front.[1]

4.2 Mechanism of Action (Signaling Pathway)

The following diagram illustrates how the picolinamide fragment disrupts the biological pathway of the bacteria.

Caption: Mechanism of Action: Picolinamide chelation blocks LpxC, halting Lipid A biosynthesis and causing cell lysis.[1]

References

-

LpxC Inhibition & Picolinamides

-

AutoDock4Zn Protocol

-

Picolinamide Scaffold SAR

-

Fragment-Based Docking Methodology

Sources

- 1. Docking with zinc metalloproteins — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

Methodological & Application

N,4-dimethylpicolinamide as a chemical probe

Application Note & Protocol: N,4-dimethylpicolinamide as a Fragment-Based Chemical Probe

Part 1: Core Directive & Executive Summary

This compound (CAS: 107427-71-4) is not a standalone high-affinity inhibitor but rather a Privileged Fragment Probe .[1] In the context of Chemical Biology and Fragment-Based Drug Discovery (FBDD), it serves as a critical tool to interrogate the "ligandability" of specific protein pockets—most notably the ATP-binding hinge region of kinases and the metal-centers of metalloenzymes (e.g., MetAP2, MMPs).[1]

This guide details the use of this compound to map binding hotspots, validate pharmacophores, and serve as a negative control for complex picolinamide-based drugs (e.g., Sorafenib, Regorafenib).[1]

Part 2: Scientific Integrity & Logic

Mechanistic Basis: Why This Probe?

-

Privileged Scaffold: The picolinamide (pyridine-2-carboxamide) core is a "privileged structure" in medicinal chemistry, capable of engaging in bidentate hydrogen bonding (hinge binding) and metal chelation.[1]

-

Fragment Efficiency: With a molecular weight of ~164 Da, this compound has high Ligand Efficiency (LE).[1] If it binds—even weakly (mM affinity)—it indicates a high-quality binding site that can be elaborated into a potent drug.[1]

-

Structural Role:

Applications

| Application Domain | Target Class | Mechanism of Probing |

| Fragment Screening | Kinases (e.g., RAF, VEGFR) | Hinge Binding: Probes for donor-acceptor motifs in the ATP pocket.[1] |

| Metallo-Biology | MetAP2, MMPs | Chelation: Detects accessible metal centers in active sites.[1] |

| Negative Control | Ion Channels (NaV1.7) | Specificity Check: Verifies if activity of larger analogs is due to the core or the periphery.[1] |

| Crystallography | General Proteins | Soaking: Identifies cryptic pockets or "hotspots" for drug design.[1] |

Part 3: Visualization & Formatting

Pathway Diagram: Fragment-Based Probing Workflow

Caption: Workflow for using this compound to detect ligandable hotspots in protein targets.

Part 4: Experimental Protocols

Protocol A: Saturation Transfer Difference (STD) NMR Screening

Use this protocol to confirm binding of the probe to a protein in solution.[1]

Materials:

-

Probe: this compound (High purity >98%, DMSO-d6 stock).

-

Protein: Recombinant target protein (e.g., p38 MAPK, >95% purity).[1]

-

Buffer: 50 mM Phosphate/Tris, 150 mM NaCl, pH 7.4, 10% D2O.[1]

Step-by-Step Methodology:

-

Sample Preparation:

-

Pulse Sequence Setup:

-

Data Acquisition:

-

Acquire 1D 1H spectra for both On and Off resonance.

-

Subtract ON from OFF to generate the STD spectrum.[1]

-

-

Analysis:

-

Positive Result: Signals corresponding to the methyl groups (N-Me, 4-Me) or aromatic protons of the picolinamide appear in the difference spectrum.[1] This confirms magnetization transfer from protein to ligand (Binding).[1]

-

Epitope Mapping: Compare integral intensities to determine which part of the molecule is closest to the protein surface.[1]

-

Protocol B: X-ray Crystallography Soaking

Use this protocol to visualize the binding mode (Hinge vs. Metal).[1]

-

Crystal Growth: Generate apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.[1]

-

Soaking Solution:

-

Incubation:

-

Harvesting & Data Collection:

-

Refinement:

Part 5: Data Presentation & Validation

Table 1: Expected Interaction Profiles

| Target Type | Interaction Mode | Key Residues/Atoms Involved | Validation Metric |

| Kinase (e.g., BRAF) | Hinge Binder | Backbone Amide/Carbonyl (e.g., Cys532 in BRAF) | IC50 > 100 µM (Weak) |

| Metalloenzyme (MetAP2) | Metal Chelation | Active site Metal (Co/Mn) + His/Asp/Glu | Spectral Shift / X-ray |

| Ion Channel (NaV1.7) | Pore Blocker (Weak) | Hydrophobic residues in pore | Electrophysiology (Patch Clamp) |

Self-Validating System (Trustworthiness):

-

Solubility Check: Before any assay, verify the probe is soluble at the screening concentration (typically 1 mM) using nephelometry or visual inspection.[1] Picolinamides can crystallize at high concentrations in aqueous buffer.[1]

-

Competition Assay: To prove specific binding, displace the fragment with a known high-affinity inhibitor (e.g., Sorafenib for RAF kinase).[1] The STD-NMR signal of the fragment should disappear.[1]

Part 6: References

-

Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1] Nature Reviews Drug Discovery 5.10 (2006): 835-844.[1] (Describes the elaboration of picolinamide scaffolds). Link

-

Guillemont, J., et al. "Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline."[1] Bioorganic & Medicinal Chemistry Letters (2014). (Details synthesis and use of this compound as a core intermediate). Link

-

Vertex Pharmaceuticals. "Pyrrolopyridinone derivatives as TTX-S blockers."[1] WO2013161312A1.[1] (Patent describing the use of the fragment in NaV1.7 inhibitors).[1] Link

-

Hajduk, P. J., & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned."[1] Nature Reviews Drug Discovery 6.3 (2007): 211-219.[1] (Foundational text on using fragments like picolinamides as probes). Link

-

ChemScene. "Product Data Sheet: this compound." (Chemical properties and commercial availability).[1][2][3][4][5] Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Keyword Search [ambeed.com]

- 3. Keyword Search [ambeed.com]

- 4. journals.athmsi.org [journals.athmsi.org]

- 5. Discovery of Potent, Orally Active Compounds of Tyrosine Kinase and Serine/Threonine-Protein Kinase Inhibitor With Anti-Tumor Activity in Preclinical Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Master Protocol for the Dissolution of N,4-dimethylpicolinamide

Executive Summary

N,4-dimethylpicolinamide (CAS 107427-71-4) is a critical pyridine-carboxamide building block and structural fragment often utilized in the synthesis of kinase inhibitors, specifically analogs of Sorafenib (VEGFR/Raf inhibitors).[1][2] While structurally simple, its physicochemical behavior—characterized by a lipophilic aromatic core and a weakly basic pyridine nitrogen—presents specific challenges in experimental workflows. Improper dissolution can lead to "silent precipitation" in aqueous buffers, resulting in false negatives in high-throughput screening (HTS) or erratic pharmacokinetics in animal models.[2]

This guide provides a definitive, self-validating protocol for dissolving this compound, ensuring molecular homogeneity and experimental reproducibility.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

Before handling, verify the compound identity against the following parameters to ensure reagent integrity.

| Parameter | Specification |

| Chemical Name | N,4-dimethylpyridine-2-carboxamide |

| Common Name | This compound |

| CAS Number | 107427-71-4 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Structural Class | Pyridine-2-carboxamide derivative |

| pKa (Estimated) | ~3.0 - 4.0 (Pyridine Nitrogen)* |

| LogP (Estimated) | ~0.8 - 1.2 |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) |

| Solubility Limit | >50 mg/mL (DMSO); <1 mg/mL (Neutral Water) |

*Note: The electron-withdrawing 2-carboxamide group lowers the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2), requiring lower pH for full protonation.[1][2]

Core Dissolution Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Purpose: Creating a stable, long-term storage solution (typically 10 mM - 100 mM).[1][2]

Reagents:

Procedure:

-

Weighing: Accurately weigh the target mass of solid compound into a sterile, amber glass vial. Avoid polystyrene tubes as DMSO can leach contaminants.[2]

-

Calculation: Calculate the required volume of DMSO using the formula:

-

Solvation: Add the calculated volume of anhydrous DMSO.

-

Agitation: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Validation: Visually inspect against a dark background. The solution must be completely clear and refractive.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Protocol B: Aqueous Dilution for Cellular Assays

Purpose: Diluting the DMSO stock into culture media without inducing precipitation.

Critical Mechanism: Direct addition of high-concentration DMSO stock to aqueous media can cause local high concentrations, leading to "crash out."[1] A step-wise dilution (intermediate dilution) is required.[2]

Procedure:

-

Thawing: Thaw the DMSO stock at 37°C until completely liquid. Vortex to ensure homogeneity.

-

Intermediate Dilution: Prepare a 10x working solution in media containing 10% DMSO.

-

Example: To achieve 10 µM final assay concentration, dilute the 10 mM stock 1:100 into media/buffer to make 100 µM (with 1% DMSO).

-

-

Final Dilution: Dilute the 10x intermediate solution 1:10 into the final assay well.

-

Result: 10 µM compound, 0.1% DMSO final concentration.

-

-

Validation: Inspect the 10x intermediate under a microscope. If crystals are visible, switch to Protocol C .

Protocol C: Acid-Assisted Solubilization (For High Concentrations)

Purpose: For animal studies or high-concentration aqueous experiments where DMSO limits are exceeded.[1][2]

Mechanism: Protonating the pyridine nitrogen (N1) converts the neutral molecule into a cationic salt, drastically increasing water solubility.[2]

Procedure:

-

Weighing: Weigh the solid compound.

-

Acidification: Add 1.0 equivalent of 1N HCl (or 1N Methanesulfonic acid).

-

Stoichiometry: 150 mg compound (1 mmol) requires 1 mL of 1N HCl.[2]

-

-

Dissolution: Vortex until fully dissolved. The solution should be clear.

-

Buffering: Slowly add saline (0.9% NaCl) or 5% Dextrose to reach the desired volume.

-

pH Check: Verify pH is between 4.0 and 6.0. If too acidic, back-titrate cautiously with dilute NaOH, but do not exceed pH 6.5, or the free base may precipitate.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct dissolution method based on your experimental needs.

Caption: Decision tree for solubilizing this compound based on concentration requirements and assay type.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Cloudiness upon water addition | "Crash out" due to hydrophobicity.[1][2][3] | Use Protocol B (Intermediate dilution).[2][3] Do not add water directly to 100% DMSO stock. |

| Precipitate in acidic prep | Insufficient acid equivalents. | Ensure 1:1 molar ratio of HCl to compound.[1][2][3] The pyridine N must be protonated. |

| Yellowing of DMSO stock | Oxidation or photodegradation.[1][2][3] | Discard. Store future stocks in amber vials under nitrogen/argon at -20°C. |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217344, this compound. Retrieved from [Link][2]

- Di, L., & Kerns, E. H. (2006).Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology. (General reference for DMSO solubility protocols in drug discovery).

-

European Chemicals Agency (ECHA). Registration Dossier for Pyridine-carboxamide derivatives.[1] (Contextual reference for safety and handling of picolinamide derivatives).

Sources

Application Notes and Protocols for Target Validation Studies of N,4-dimethylpicolinamide

A Guide for Researchers in Drug Discovery

Abstract

The validation of a biological target is a critical step in the drug discovery pipeline, directly impacting the success of therapeutic development.[1] Small molecules are invaluable tools in this process, serving as probes to interrogate biological systems and confirm the role of a target in disease pathology.[2] This guide provides a comprehensive overview and detailed protocols for utilizing N,4-dimethylpicolinamide, a novel small molecule, in target validation studies. Drawing parallels from structurally related picolinamide derivatives with known anti-tumor activities, we present a strategic approach to identify and validate the molecular target of this compound.[3][4][5][6][7] The protocols herein are designed to be self-validating, emphasizing causality and scientific rigor. This document is intended for researchers, scientists, and drug development professionals seeking to employ chemical probes for target validation.

Introduction: The Pivotal Role of Target Validation in Drug Discovery

The journey from a promising compound to a clinically effective drug is fraught with challenges, with a significant number of clinical trial failures attributed to a lack of efficacy stemming from inadequate target validation.[1] Target validation is the process of verifying that a specific biological molecule, typically a protein or nucleic acid, is directly involved in a disease process and that modulating its activity will lead to a therapeutic benefit.[1]

Small molecules like this compound are powerful instruments for target validation. They allow for the direct interrogation of a protein's function within a cellular context, providing a more physiologically relevant assessment than genetic methods alone. The picolinamide scaffold has demonstrated significant potential in medicinal chemistry. For instance, derivatives of N-methylpicolinamide have been synthesized and evaluated as potential antitumor agents, with some exhibiting potent anti-proliferative activities by targeting key cellular pathways.[3][4][5][6][7] One such derivative, a N-methylpicolinamide-4-thiol compound, was found to selectively inhibit Aurora-B kinase, a crucial regulator of mitosis that is often overexpressed in cancer.[5][7] Another series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has shown promise in suppressing angiogenesis and inducing apoptosis in cancer cell lines.[3][6]

Given the biological activity of its analogs, we hypothesize that this compound may also target proteins involved in cell proliferation and survival, such as kinases. This guide will therefore use the hypothetical scenario of validating a kinase as the target of this compound to illustrate a robust target validation workflow.

Mechanism of Action: A Working Hypothesis

The mechanism of action of a small molecule is intrinsically linked to its molecular target(s).[8] For this compound, we will proceed with the working hypothesis that it functions as an inhibitor of a specific protein kinase, a class of enzymes frequently implicated in oncology.[9] Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to substrate proteins and thereby disrupting downstream signaling pathways.

The following diagram illustrates a generic kinase signaling pathway that could be modulated by this compound.

Caption: Hypothetical kinase inhibition by this compound.

Experimental Workflows for Target Validation

A multi-pronged approach is essential for robust target validation. We will focus on three key experimental strategies:

-

Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to its target protein in a cellular environment.

-

Biochemical Assays: To quantify the inhibitory activity of this compound on the purified target protein.

-

Cell-Based Assays: To demonstrate that the compound's effect on cellular phenotype is a direct consequence of target engagement.

The following diagram outlines the overall target validation workflow.

Caption: Overall workflow for target validation of this compound.

Detailed Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for assessing target engagement in a cellular context.[10][11][12] It relies on the principle that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability.[10][13] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[13] The amount of soluble target protein at different temperatures can be quantified to determine the extent of stabilization.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture the selected human cancer cell line (e.g., HCT116, HepG2) to 70-80% confluency.

-

Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours at 37°C.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of the soluble fraction using a standard method (e.g., BCA assay).

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the hypothesized target kinase.

-

Quantify the band intensities using densitometry.

-

Data Presentation and Interpretation:

The results can be plotted as the percentage of soluble target protein relative to the non-heated control at each temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM Compound) |

| 40 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 80 | 92 |

| 55 | 50 | 85 |

| 60 | 20 | 60 |

| 65 | 5 | 30 |

| 70 | <1 | 10 |

Protocol 2: In Vitro Kinase Inhibition Assay

Principle: A biochemical assay using the purified, recombinant hypothesized target kinase is essential to quantify the direct inhibitory effect of this compound and determine its potency (e.g., IC50 value).

Step-by-Step Methodology:

-

Assay Preparation:

-

Prepare a reaction buffer specific for the kinase of interest.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Prepare a solution of the purified recombinant kinase and its specific substrate peptide.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a commercially available kinase assay kit (e.g., ADP-Glo™).

-

Data Presentation and Interpretation:

The results are typically plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can be fitted to the data to determine the IC50 value.

| Compound Conc. (nM) | % Kinase Activity |

| 0.1 | 98 |

| 1 | 95 |

| 10 | 80 |

| 100 | 50 |

| 1000 | 15 |

| 10000 | 5 |

Protocol 3: Cellular Phosphorylation Assay

Principle: This assay aims to demonstrate that this compound inhibits the activity of its target kinase within the cell, leading to a decrease in the phosphorylation of a known downstream substrate.

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 2-4 hours).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blot Analysis:

-

Analyze the cell lysates by SDS-PAGE and Western blotting.

-

Use a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate and another antibody for the total amount of the substrate protein as a loading control.

-

Also, probe for the total amount of the target kinase to ensure its expression is not affected by the treatment.

-

Data Presentation and Interpretation:

A dose-dependent decrease in the level of the phosphorylated substrate upon treatment with this compound, without a change in the total substrate or target kinase levels, provides strong evidence for on-target activity in a cellular context.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the target validation of this compound. By systematically applying CETSA to confirm target binding, biochemical assays to quantify inhibitory potency, and cellular assays to demonstrate on-target effects, researchers can build a compelling case for the compound's mechanism of action. Successful validation of the hypothesized kinase target would pave the way for further preclinical development, including lead optimization and in vivo efficacy studies. This structured approach, grounded in scientific rigor, is essential for advancing promising small molecules through the drug discovery pipeline.

References

-

Gao, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. Available from: [Link].

-

Li, J., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6356-6371. Available from: [Link].

-

Li, J., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6356-6371. Available from: [Link].

-

Wang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(8), 1888. Available from: [Link].

-

Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 14(6), 1937-1965. Available from: [Link].

-

Brear, P., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(8), 1655-1661. Available from: [Link].

-

Lim, S. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 20(9), 4531-4540. Available from: [Link].

-

Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8(11), 2233-2244. Available from: [Link].

-

Gao, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. Available from: [Link].

-

Li, J., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6356-6371. Available from: [Link].

-

Zhang, T., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. Available from: [Link].

-

Engers, D. W., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1106-1116. Available from: [Link].

-

Valenti, D., et al. (2018). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 23(3), 606. Available from: [Link].

-

Gao, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. Available from: [Link].

-

Federal, S. L. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 617-619. Available from: [Link].

-

Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery, 16(1), 19-34. Available from: [Link].

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Available from: [Link].

-

Goh, C. (2018). Performing target validation well. siTOOLs Biotech. Available from: [Link].

-

Waigh, R. D. (2020). The allure of targets for novel drugs. RSC Medicinal Chemistry, 11(11), 1234-1246. Available from: [Link].

Sources

- 1. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Methyl-4-(methylamino)picolinamide | 1065074-98-7 | Benchchem [benchchem.com]

- 9. A comprehensive map of molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

Troubleshooting & Optimization

N,4-dimethylpicolinamide solubility problems and solutions

Technical Support Center: N,4-Dimethylpicolinamide Solubility & Handling

Ticket ID: #SOL-DMP-001 Status: Open Subject: Comprehensive Troubleshooting for Solubility, Formulation, and Stability

Core Chemical Profile & Solubility Logic

Before troubleshooting, understand the physicochemical "personality" of this compound. Its solubility behavior is dictated by the competition between the lipophilic methyl groups and the ionizable pyridine nitrogen.

| Property | Value / Characteristic | Impact on Solubility |

| Structure | Pyridine-2-carboxamide scaffold | Bidentate Ligand: Can chelate trace metals (Fe, Cu), causing colored precipitates.[1][2] |

| pKa (Pyridine N) | ~4.5 - 5.5 (Estimated) | pH Switch: Highly soluble at pH < 4 (protonated).[1] Poor solubility at pH > 7 (neutral). |

| LogP | ~1.1 - 1.5 | Lipophilicity: Moderate.[1] Soluble in alcohols/DMSO; "oils out" in water/hexane mixtures. |

| H-Bonding | Amide (Donor/Acceptor) | Crystal Lattice: Strong intermolecular H-bonds can make the solid difficult to dissolve without heating.[1] |

Troubleshooting Wizard (FAQs)

Scenario A: "I added my DMSO stock to cell culture media, and it precipitated immediately."

Diagnosis: This is a classic "Solvent Shock" precipitation. The compound is hydrophobic enough that rapid dilution into a neutral aqueous buffer (pH 7.4) causes it to crash out before it can disperse.

The Fix:

-

Do not add pure DMSO stock directly to a large volume of media.

-

Use an Intermediate: Pre-dilute the DMSO stock into a small volume of surfactant (e.g., Tween 80) or co-solvent (PEG400) before adding to the media.

-

Vortex Immediately: Ensure rapid dispersion during addition.

Scenario B: "The solution turned slightly pink/red after sitting in the fridge."

Diagnosis: Metal Chelation. Picolinamides are excellent ligands for Iron (Fe) and Copper (Cu). Trace metals in your water or glassware are binding to the this compound.

The Fix:

-

Re-make buffers using high-purity, metal-free water (Milli-Q).

-

Add EDTA: If compatible with your assay, add 0.5 mM EDTA to scavenge trace metals.

-

Glassware: Acid-wash glassware or use high-grade plastic consumables.

Scenario C: "I cannot get a stable concentration > 5 mg/mL in PBS."

Diagnosis: You have hit the thermodynamic solubility limit of the neutral species. At pH 7.4, the pyridine ring is deprotonated (neutral), minimizing water interaction.

The Fix:

-

Acidify: Lowering pH to 5.0 (if experimental conditions allow) will protonate the pyridine nitrogen, drastically increasing solubility.

-

Cyclodextrins: Use 20% (w/v) HP-β-CD or Captisol® instead of pure PBS.

Decision Tree: Solvent Selection

Use this logic flow to select the correct vehicle for your specific application.

Caption: Decision matrix for selecting solvent systems based on experimental constraints. Note the shift to PEG/Tween for in vivo work to avoid DMSO toxicity.

Validated Formulation Protocols

Protocol A: Standard Stock Solution (In Vitro)

Best for: High-throughput screening, cellular assays.

-

Weigh: 24.3 mg of this compound.

-

Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Mix: Vortex for 30 seconds.

-

Result: 150 mM Clear Solution.

-

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (which causes precipitation).

Protocol B: "The Golden Mix" (In Vivo / High Solubility)

Best for: Animal studies requiring doses > 10 mg/kg. Mechanism: Uses co-solvency (PEG) and surfactant (Tween) to stabilize the neutral drug.

| Step | Component | Volume (for 10 mL) | Action |

| 1 | Compound | As required | Weigh powder into a sterile tube. |

| 2 | DMSO | 0.5 mL (5%) | Add DMSO. Vortex until fully dissolved. Do not proceed until clear. |

| 3 | Surfactant | 0.5 mL (5%) | Add Tween 80 . Vortex vigorously. Solution will be viscous. |

| 4 | Co-Solvent | 4.0 mL (40%) | Add PEG 400 .[1] Mix well. |

| 5 | Aqueous | 5.0 mL (50%) | Slowly add Sterile Saline (0.9%) or PBS while vortexing. |

Critical Checkpoint: If the solution turns cloudy upon adding saline in Step 5, sonicate at 40°C for 10 minutes. If cloudiness persists, reduce the drug concentration or increase PEG400 ratio.

Advanced Mechanism: The pH Solubility Switch

Understanding the protonation state is the key to mastering this compound's solubility.

Caption: The pyridine nitrogen acts as a pH switch. Keep pH low for stock preparation in water, or use organic co-solvents to stabilize the neutral form at physiological pH.

References

-

PubChem. 4-Chloro-N-methylpicolinamide (Analogous Structure & Properties). National Library of Medicine.[3] Available at: [Link]

-

Williams, R. pKa Data Compilation (Pyridine Derivatives).[4][5] Organic Chemistry Data.[6] Available at: [Link]

-

Strickley, R. G. Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 2004.[4] (General reference for PEG/Tween vehicle selection). Available at: [Link]

-

NIST Chemistry WebBook. 4-Dimethylaminopyridine (Structural Analog Data). National Institute of Standards and Technology. Available at: [Link]

Sources

Improving the yield of N,4-dimethylpicolinamide synthesis

The following technical support guide is structured as a specialized "Knowledge Base" for researchers optimizing the synthesis of N,4-dimethylpicolinamide (also known as N-methyl-4-methylpyridine-2-carboxamide).

Executive Summary & Core Protocol

The Challenge: Synthesizing this compound often suffers from three primary yield-killers:

-

Volatility of the intermediate acid chloride.

-

Competitive hydrolysis during the quenching phase.

-

Poor extraction efficiency due to the water solubility of the pyridine ring.

The Solution: While direct coupling (EDC/HATU) is possible, the Acid Chloride Method remains the gold standard for scalability and yield (>90%), provided specific temperature and pH controls are implemented.

Optimized Protocol (The "Gold Standard")

Use this protocol to establish a baseline before troubleshooting.

| Step | Action | Critical Technical Note |

| 1. Activation | Reflux 4-methylpicolinic acid (1.0 eq) in SOCl₂ (5.0 eq) with DMF (1-2 drops) for 2 hours. | Do not overheat. The 4-methyl group is susceptible to radical chlorination at >80°C. |

| 2. Evaporation | Remove excess SOCl₂ completely under vacuum. Add dry Toluene and re-evaporate (azeotrope). | Residual SOCl₂ will react with your amine to form methylamine hydrochloride, skewing stoichiometry. |

| 3. Solvation | Dissolve the crude acid chloride residue in anhydrous DCM or THF (0.2 M). Cool to 0°C .[1][2] | Cold temperature prevents side reactions (dimerization). |

| 4. Amidation | Add Methylamine (2.0 M in THF, 3.0 eq) dropwise. Add Et₃N (3.0 eq) as a scavenger. | Gas vs. Solution: Use THF solution for stoichiometry control. Gas is hard to quantify. |

| 5. Quench | Warm to RT. Quench with Sat. NaHCO₃ . | pH Control: The aqueous phase must be basic (pH > 9) to keep the pyridine deprotonated for extraction. |

Troubleshooting Workflow (Interactive Guide)

Use the following logic flow to diagnose low yields.

Figure 1: Decision tree for diagnosing yield loss in picolinamide synthesis.

Deep Dive: Common Failure Points

Ticket #402: "My product is stuck in the aqueous layer."

The Science:

this compound contains a basic pyridine nitrogen (

Corrective Action:

-

Avoid Acid Washes: Do not wash the organic layer with HCl or Citric Acid.

-

Salting Out: If the product partitions into the aqueous phase, saturate the aqueous layer with NaCl (solid). This decreases the solubility of organics in water ("Salting Out" effect).

-

Extraction Solvent: Switch from Ethyl Acetate to DCM/Isopropanol (3:1) . This mixture is more polar and better at extracting pyridines from water [1].

Ticket #403: "I see a 'dimer' impurity on LCMS."

The Science: If the acid chloride is formed but the amine addition is too slow or moisture is present, the acid chloride can react with unreacted acid to form an anhydride . Furthermore, picolinic acid derivatives are prone to forming "self-reaction" products if activated too aggressively [2].

Corrective Action:

-

Inverse Addition: Instead of adding the amine to the acid chloride, drip the acid chloride solution into the amine solution . This ensures the amine is always in excess, preventing the acid chloride from finding other partners to react with.

Ticket #404: "The reaction turns black/tarry."

The Science: Picolinic acid derivatives are sensitive to high temperatures during activation. Thionyl chloride at reflux (>76°C) can cause ring chlorination or decomposition, especially at the 4-position if not substituted (though 4-methyl protects this, the methyl itself can be radical-chlorinated) [3].

Corrective Action:

-

Catalytic Activation: Use Oxalyl Chloride with catalytic DMF in DCM at Room Temperature instead of refluxing SOCl₂. This is milder and avoids thermal decomposition.

Comparison of Synthetic Routes

Select the route that matches your available equipment and constraints.

| Feature | Route A: Acid Chloride (Recommended) | Route B: Coupling Agents (HATU/EDC) | Route C: Mixed Anhydride (IBCF) |

| Reagents | SOCl₂ / Oxalyl Chloride | HATU, DIPEA | Isobutyl Chloroformate, NMM |

| Yield Potential | High (85-95%) | Moderate (60-80%) | High (80-90%) |

| Purification | Extraction (Acid/Base) | Column Chromatography (Urea removal) | Extraction |

| Cost | Low | High | Moderate |

| Key Risk | Moisture sensitivity | Difficult purification | Temperature control (-15°C) |

Frequently Asked Questions (FAQ)

Q: Can I use aqueous methylamine (40%) instead of THF solution? A: Yes, but only if you use the Schotten-Baumann conditions (biphasic system). Dissolve the acid chloride in DCM and add it to a rapidly stirring mixture of 40% aq. methylamine and NaOH.[3] Warning: Hydrolysis of the acid chloride by water competes with amidation. Yields are typically 10-15% lower than anhydrous methods.

Q: Why is 4-methylpicolinic acid not dissolving in the thionyl chloride? A: It is initially a zwitterionic solid and poorly soluble. As the reaction proceeds and the acid chloride forms, the solution should clear and turn yellow/orange. If it remains a suspension after 1 hour, add 2-3 drops of DMF (Vilsmeier-Haack reagent formation) to catalyze the reaction.

Q: Is the 4-methyl group stable to oxidation? A: Generally, yes. However, avoid using KMnO₄ or Chromic acid during any purification steps, as these will oxidize the 4-methyl group to a carboxylic acid (forming a dicarboxylic acid derivative).

References

-

Banker, A., et al. (2011). "Process for the preparation of Sorafenib tosylate and intermediates thereof." World Intellectual Property Organization, WO2011/053823. Link

-

Li, J., et al. (2015). "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid." Scientific Reports, 5, 9950.[1] Link[1]

-

Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic catalysis by 4-(dialkylamino)pyridines." Angewandte Chemie International Edition, 43(41), 5436-5441. Link

Sources

Technical Support Center: N,4-Dimethylpicolinamide Synthesis

Current Status: Operational Topic: Troubleshooting Common Side Products & Impurities Applicable For: Sorafenib (BAY 43-9006) Intermediate Synthesis, General Picolinamide Scale-up Audience: Process Chemists, Medicinal Chemists, CMC Leads[1]

Executive Summary & Chemical Context

N,4-Dimethylpicolinamide (CAS: 32634-66-5) is a critical intermediate in the synthesis of the multikinase inhibitor Sorafenib .[1] While the structure appears simple, the presence of the basic pyridine nitrogen relative to the electrophilic carbonyl creates a unique "self-reactivity" profile not seen in standard benzamide couplings.[1]

This guide addresses the three most common failure modes:

-

Dimerization (The "Red Impurity"): Caused by nucleophilic attack of the pyridine nitrogen on the activated acid chloride.[1]

-

Side-Chain Chlorination: An often-overlooked radical side reaction at the 4-methyl position when using thionyl chloride (

).[1] -

Hydrolysis/Incomplete Activation: Caused by moisture ingress or poor quality coupling reagents.[1]

Critical Impurity Analysis

Issue A: The "Red Impurity" (Pyridinium Dimer)

Symptom: The reaction mixture turns deep red or purple during the acid chloride formation step.[1]

Detection: LCMS shows a mass of

Troubleshooting Protocol:

| Parameter | Recommended Action | Scientific Rationale |

| Starting Material | Use Hydrochloride Salt of the acid.[1] | Protonating the pyridine nitrogen ( |

| Reagent Control | Avoid large excess of base in Step 1. | Adding base (TEA/DIPEA) before the amine addition deprotonates the ring nitrogen, triggering dimerization.[1] |

| Temperature | Maintain | Kinetic control favors the reaction with the activation agent over the bimolecular dimerization.[1] |

Issue B: Benzylic Chlorination (The "M+34" Impurity)

Symptom: LCMS shows a peak with Mass

Troubleshooting Protocol:

-

Limit Reflux: Do not reflux in

for >2 hours. -

Catalyst: Use catalytic DMF carefully; excess DMF can promote Vilsmeier-Haack type side reactions on the methyl group.[1]

-

Alternative: If this impurity persists, switch to CDI (Carbonyldiimidazole) activation, which avoids chlorine radicals entirely.[1]

Diagnostic Workflows & Pathways

The following diagrams visualize the divergence between the desired pathway and the failure modes.

Figure 1: Reaction Pathway & Impurity Genesis[1]

Caption: Divergence of 4-methylpicolinic acid activation. High heat leads to chlorination (Impurity B); free-base conditions lead to dimerization (Impurity A).[1]

Figure 2: Troubleshooting Decision Tree

Caption: Rapid diagnostic logic for identifying process deviations based on mass spectrometry data.

Validated Experimental Protocol

To minimize the side products described above, use this optimized "Acid Chloride" method which prioritizes dimer suppression.

Reaction: 4-methylpicolinic acid

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Charge 4-methylpicolinic acid (1.0 eq) into a reactor.

-

Add Thionyl Chloride (SOCl2) (excess, solvent/reagent) .[1] Note: Using SOCl2 as solvent is preferred over Toluene to ensure complete conversion, provided temperature is controlled.[1]

-

Add DMF (0.01 eq) as catalyst.[1]

-

CRITICAL: Heat to 50–60°C (Do NOT reflux at >75°C to avoid side-chain chlorination). Stir for 2 hours.

-

Evaporate volatiles under reduced pressure to obtain the Acid Chloride Hydrochloride salt .[1] The salt formation protects the nitrogen.[1]

-

Re-dissolve residue in anhydrous Dichloromethane (DCM) .[1]

-

-

Amidation (Coupling):

-

Cool the DCM solution to 0°C .

-

Separately, prepare a solution of Methylamine (2.0 M in THF, 1.1 eq) and Triethylamine (2.2 eq) in DCM.

-

CRITICAL: Add the Acid Chloride solution slowly to the Amine solution (Inverse Addition). This ensures the amine is always in excess, preventing the acid chloride from reacting with itself.[1]

-

Maintain temperature < 5°C during addition.

-

-

Workup:

Frequently Asked Questions (FAQ)

Q1: Can I use EDC/NHS coupling instead of Thionyl Chloride? A: Yes, but be aware of urea byproducts .[1] Picolinic acids are sterically sensitive at the 2-position.[1] If using EDC, the N-acyl urea intermediate can rearrange to an unreactive O-acyl urea or stable byproduct if the amine addition is slow.[1] We recommend HATU or T3P for direct amide coupling if avoiding acid chlorides.[1]

Q2: My product has a strong color even after workup. Why? A: This is likely trace iron from the thionyl chloride forming a complex with the picolinamide (which is a bidentate ligand).[1] Wash the organic phase with a 5% EDTA solution or dilute Citric Acid to sequester metal ions.[1]

Q3: How do I remove the 4-chloromethyl impurity if it's already formed? A: It is difficult to separate by crystallization due to structural similarity.[1] Flash chromatography (Silica, MeOH/DCM gradient) is required.[1] Prevention (temperature control) is far superior to remediation.[1]

References

-

Bankston, D., et al. "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[1][2] Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 777–781.[1][2]

-

Spivey, A. C., et al. "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid." Organic & Biomolecular Chemistry, 2015.[1][3]

-

Yadav, M. R., et al. "Synthesis of Some Aminopicolinic Acids."[1] University of Missouri–St. Louis (UMSL) Institutional Repository, 2012.[1] (Detailing chloromethyl side reactions).

-

Dumas, J., et al. "Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer."[1] Nature Reviews Drug Discovery, vol. 5, 2006, pp. 835–844.[1][2]

Sources

Technical Support Center: A Guide to Increasing the Purity of N,4-dimethylpicolinamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of N,4-dimethylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high purity for this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured as a series of questions that address common issues encountered during the synthesis and purification of this compound.

Section 1: Understanding the Source of Impurities

Q1: What are the most common impurities I might encounter when synthesizing this compound, and where do they come from?

A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurities are almost always byproducts of the specific synthetic route chosen. The most common method for synthesizing amides is the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine.[][2]

The primary sources of contamination can be categorized as follows:

-

Unreacted Starting Materials: The most straightforward impurities are leftover 4-methylpicolinic acid and methylamine. Their presence indicates an incomplete reaction.

-

Reagent-Derived Impurities: The reagents used to facilitate the amide bond formation are a major source of contamination. For example, if you use a coupling agent like dicyclohexylcarbodiimide (DCC), you will inevitably form dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove.[3] Similarly, bases like triethylamine or pyridine, used to scavenge HCl generated from acyl chloride reactions, will result in triethylammonium hydrochloride or pyridinium hydrochloride salts.[]

-

Side-Reaction Products: Depending on the reaction conditions, side reactions can occur. For instance, if using an acyl chloride, it can be hydrolyzed back to the carboxylic acid by trace amounts of water.

Here is a summary of common impurities and their origins:

| Impurity Type | Specific Example | Origin | Impact on Purification |

| Starting Material | 4-methylpicolinic acid | Incomplete amidation reaction. | Can be acidic; may require a basic wash or chromatography for removal. |

| Starting Material | Methylamine | Incomplete amidation reaction (excess often used). | Highly volatile and water-soluble; usually removed during work-up and solvent evaporation. |

| Reagent Byproduct | Dicyclohexylurea (DCU) | Use of DCC as a coupling agent. | Often insoluble in many organic solvents and can sometimes be filtered off, but may require chromatography. |

| Reagent Byproduct | Triethylammonium chloride | Use of acyl chloride and triethylamine. | Water-soluble; typically removed with an aqueous wash. |

| Catalyst Residue | Boric Acid / Boronic Acids | Catalytic direct amidation methods.[4][5] | Water-soluble; removed during aqueous work-up. |

| Side-Product | 4-methylpicolinic anhydride | Formed from the reaction of two molecules of the activated carboxylic acid. | Can react further or require chromatographic separation. |

Section 2: Troubleshooting Purification Protocols

Q2: I've performed a standard aqueous work-up, but my product is still contaminated with starting materials and reagent byproducts. What's the next step?

A2: If a simple aqueous wash is insufficient, a more targeted purification strategy is necessary. Recrystallization is often the most effective, scalable, and economical method for purifying solid organic compounds like amides.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6]

However, if recrystallization fails or is not feasible, liquid-liquid extraction based on the chemical properties of your molecule can be a powerful alternative. This compound has a basic pyridine nitrogen atom, which can be protonated by an acid. This property can be exploited to separate it from non-basic impurities.

This workflow is designed to separate your basic product from neutral or acidic impurities.

Caption: Acid-base extraction workflow for purification.

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Acid Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic this compound will be protonated and move into the aqueous layer, while neutral impurities (like DCU) and acidic impurities remain in the organic layer.

-

Separation: Separate the two layers. Retain the aqueous layer and set aside the organic layer.

-

Basification: Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH with stirring until the pH is strongly basic (pH > 10), which will deprotonate your product, causing it to precipitate or become soluble in organic solvents again.

-

Re-extraction: Extract the basified aqueous solution with fresh ethyl acetate or DCM (2-3 times).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Q3: I tried to recrystallize my product, but the purity didn't improve, or it 'oiled out'. What should I do?

A3: This is a common and frustrating issue. The success of recrystallization hinges almost entirely on the choice of solvent.[6] An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble or remain highly soluble at all temperatures.

If your product "oils out" (forms a liquid layer instead of crystals), it usually means the solution is too saturated or is cooling too quickly.

Instead of random trials, a systematic approach is more efficient. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[7]

Caption: Systematic workflow for recrystallization solvent screening.

Test these solvents individually and as binary (two-component) solvent systems.

| Solvent/System | Polarity | Comments |

| Isopropanol | Polar Protic | Often a good starting point for aromatic amides. |

| Acetonitrile | Polar Aprotic | Can give very good results for amide crystallization.[7] |

| Ethyl Acetate | Mid-Polarity | Good for dissolving at heat, but may require a co-solvent. |

| Toluene | Non-polar | Can be used as an anti-solvent with a more polar solvent like ethyl acetate or isopropanol. |

| Ethanol/Water | Polar Protic | A 30% ethanol-water solution has been reported for a similar picolinamide.[8] The water acts as an anti-solvent. |

| Acetone/Hexane | Polar/Non-polar | Dissolve in minimal hot acetone, then add hexane dropwise until turbidity appears. Reheat to clarify and cool slowly. |

Pro-Tip: If a single solvent doesn't work, use a binary system. Dissolve your compound in a minimum amount of a hot "good" solvent (one it's soluble in) and then add a "bad" or "anti-solvent" (one it's poorly soluble in) dropwise until the solution becomes cloudy. Reheat to get a clear solution, then allow it to cool slowly.

Q4: My compound is still impure after recrystallization. Is column chromatography a good option?

A4: Yes, column chromatography is a powerful technique for separating compounds with different polarities.[9] However, standard silica gel is acidic and can sometimes cause sensitive amides to degrade or streak on the column.[7]

-

Stationary Phase: Start with standard silica gel (60 Å, 40-63 µm). If you observe degradation (e.g., new spots on TLC), consider using neutralized silica (by washing with a triethylamine-containing eluent) or switching to a different stationary phase like alumina (neutral or basic).

-

Mobile Phase (Eluent): Use a solvent system that gives your product an Rf value of ~0.3 on a TLC plate.

-

Good starting systems: Hexane/Ethyl Acetate or Dichloromethane/Methanol.

-

Gradient Elution: Start with a lower polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 1:1 Hexane:EtOAc). This will elute non-polar impurities first, followed by your product, and finally highly polar impurities.

-

-

Procedure:

-

Dry-load your crude product onto a small amount of silica gel for best resolution.

-

Run the column, collecting fractions.

-

Analyze fractions by TLC to identify those containing the pure product.

-

Combine pure fractions and evaporate the solvent.

-

Section 3: Final Purity Assessment

Q5: How do I definitively confirm the purity of my final product?

A5: A combination of analytical techniques is required to confidently assess purity and structure. Relying on a single method is not sufficient for rigorous scientific work.

| Technique | Purpose | Strengths | Limitations |

| HPLC-PDA/UV | Quantitative Purity Assessment | Highly sensitive and accurate for quantifying impurities, even at trace levels.[10][11] Can establish purity as a percentage (e.g., 99.5%). | Requires a chromophore in the molecule. Does not provide structural information on its own. |

| LC-MS | Impurity Identification | Couples the separation power of HPLC with mass spectrometry to determine the molecular weight of impurities.[10] | Response factors can vary, making it less accurate for quantification without standards. |

| ¹H and ¹³C NMR | Structural Confirmation & Purity Check | Confirms the chemical structure of the main component. Can detect significant impurities (>1-2%) if their signals are resolved.[12] | Not sensitive enough for trace impurity detection. Quantification can be complex. |

| Melting Point | Qualitative Purity Indicator | A sharp melting point range that matches the literature value suggests high purity. | Impurities can sometimes depress and broaden the range. Not quantitative. |

For a comprehensive analysis, an HPLC method should be developed and validated to determine the purity level, while NMR should be used to confirm the structure is indeed this compound.

References

-

MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

- Google Patents. (2023).

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. [Link]

- Google Patents. (Year). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

- Google Patents.

-

National Institutes of Health (NIH). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. [Link]

- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.

-

PubMed. Analytical method for dimethenamid-P in selected raw agricultural commodities by gas chromatography with electron capture detection. [Link]

-

UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

-

National Institutes of Health (NIH). (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. [Link]

-

National Institutes of Health (NIH). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]

-

MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

-

ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

-

ACS Publications. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]

-

Chromatographic methods for the detection, purification and separation of Dendrimers. [Link]

-

Preprints.org. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. [Link]

-

Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

-

National Institutes of Health (NIH). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. [Link]

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

-

National Institutes of Health (NIH). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

MDPI. Development and Validation of an Analytical Method for Deacetylasperulosidic Acid, Asperulosidic Acid, Scopolin, Asperuloside and Scopoletin in Fermented Morinda citrifolia L. (Noni). [Link]

-

PubMed. (2022). Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

- Google Patents.

-

National Institutes of Health (NIH). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. [Link]

-

ResearchGate. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. [Link]

Sources

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 10. acgpubs.org [acgpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Validation & Comparative

The Picolinamide Scaffold vs. Clinical Standards: A Technical Guide to Aurora B Inhibition